2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine
Description
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1207845-81-5) is a halogenated pyridine derivative with a molecular formula of C₆H₂F₄IN and a molecular weight of 290.99 g/mol. The compound features a trifluoromethyl group at the 5-position, an iodine atom at the 3-position, and a fluorine atom at the 2-position of the pyridine ring. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
2-fluoro-3-iodo-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHDWYSLNCQYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the halogenation of a pyridine precursor followed by the introduction of the trifluoromethyl group. For instance, a pyridine derivative can be subjected to iodination using iodine and a suitable oxidizing agent, followed by fluorination using a fluorinating reagent such as Selectfluor. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyridine derivatives, while nucleophilic substitution can produce azido or thiolated pyridine compounds .
Scientific Research Applications
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Biological Activity
2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its applications in drug development, enzyme inhibition, and receptor modulation.
Chemical Structure and Properties
The compound features a pyridine ring substituted with fluorine, iodine, and a trifluoromethyl group. These substituents significantly influence its chemical reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHFI N |
| Molecular Weight | 267.97 g/mol |
| Solubility | Moderately soluble in organic solvents |
| Lipophilicity | Enhanced due to trifluoromethyl and halogen substituents |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the halogens can facilitate electrophilic substitutions, making the compound an attractive scaffold for drug design.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. It has been utilized in the design of inhibitors targeting specific kinases, which are crucial in various signaling pathways related to cancer and inflammation. For instance, it has shown promise as an inhibitor of p38 MAP kinase, which plays a significant role in inflammatory responses .
Antimicrobial Activity
Some derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of halogens contributes to the compound's reactivity and potential effectiveness as an antimicrobial agent.
Anticancer Potential
The compound's structural features make it a candidate for anticancer drug development. Its ability to inhibit specific enzymes involved in tumor growth pathways suggests that it could be further optimized for enhanced anticancer activity.
Structure-Activity Relationship (SAR)
The relationship between the structure of this compound and its biological activity has been extensively studied. Modifications to the pyridine ring can significantly alter its pharmacological profile. For example, variations in halogen substitutions have been linked to changes in enzyme binding affinity and selectivity .
Case Studies
- Inhibition of p38 MAP Kinase
- Antimicrobial Efficacy
- Another investigation revealed that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential use of these compounds in developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
